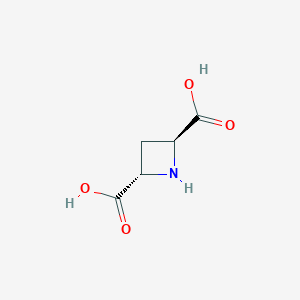

Acide trans-azétidine-2,4-dicarboxylique

Vue d'ensemble

Description

Trans-Azetidine-2,4-dicarboxylic acid, also known as Trans-Azetidine-2,4-dicarboxylic acid, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.

The exact mass of the compound trans-Azetidine-2,4-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-Azetidine-2,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Azetidine-2,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacologie

L'acide trans-azétidine-2,4-dicarboxylique (t-ADA) est connu pour activer les récepteurs métabotropiques du glutamate neuronal (mGluRs), qui jouent un rôle crucial dans la transmission synaptique et la plasticité. Il a été démontré que le composé module l'expression des mGluRs dans les cultures primaires de neurones granulaires cérébelleux, affectant leur sensibilité à l'hydrolyse des inositol phosphates (IP) stimulée par les agonistes . Cette application est importante pour comprendre les mécanismes de la neurotransmission et pour développer des traitements potentiels pour les troubles neurologiques.

Recherche sur les fonctions cognitives

Des recherches ont indiqué que le t-ADA peut bloquer l'apprentissage spatial chez les rats, suggérant son impact sur les fonctions cognitives . Cette application est cruciale pour étudier les bases moléculaires de l'apprentissage et de la mémoire et pour explorer des stratégies thérapeutiques pour les déficiences cognitives.

Mécanisme D'action

Target of Action

Trans-Azetidine-2,4-dicarboxylic acid (tADA) primarily targets the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

tADA acts as an agonist for the mGluR1 and mGluR5 subtypes . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events .

Biochemical Pathways

Upon activation by tADA, mGluR1 and mGluR5 can modulate several downstream biochemical pathways. One of the key pathways involves the stimulation of inositol phosphate (IP) hydrolysis . This process can be modulated by the degree of depolarization during the culture period, rendering neurons differently sensitive to agonist-stimulated IP hydrolysis .

Pharmacokinetics

Its solubility in water is reported to be 57 mg/mL , which could influence its absorption and distribution in the body.

Result of Action

The activation of mGluRs by tADA has been linked to various cellular effects. For instance, it has been shown to affect spatial learning in rats . In one study, rats treated with tADA were found to be amnesic when tested for spatial learning .

Action Environment

The action, efficacy, and stability of tADA can be influenced by various environmental factors. For example, the degree of neuronal depolarization can affect the sensitivity of neurons to tADA . .

Safety and Hazards

According to the safety data sheet, if trans-Azetidine-2,4-dicarboxylic acid comes into contact with the eyes, it should be rinsed immediately with plenty of water for at least 15 minutes and medical attention should be sought . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and medical attention should be sought .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Trans-Azetidine-2,4-dicarboxylic acid has been found to interact with metabotropic glutamate receptors (mGluRs) in cerebellar granule cells . This interaction stimulates phosphoinositide hydrolysis, a key biochemical reaction .

Cellular Effects

The activation of mGluRs by Trans-Azetidine-2,4-dicarboxylic acid can have significant effects on cellular processes. It influences cell function by modulating the expression of mGluR1, which is involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Trans-Azetidine-2,4-dicarboxylic acid exerts its effects through binding interactions with mGluRs. This leads to the activation of these receptors and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

Its interaction with mGluRs suggests potential long-term effects on cellular function .

Metabolic Pathways

Trans-Azetidine-2,4-dicarboxylic acid is involved in the metabolic pathways related to mGluRs. It interacts with these receptors, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(2S,4S)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424982 | |

| Record name | trans-Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161596-62-9 | |

| Record name | (2S,4S)-2,4-Azetidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161596-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Azetidine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trans-Azetidine-2,4-dicarboxylic acid (t-ADA) interact with its target and what are the downstream effects?

A1: t-ADA acts as an agonist at metabotropic glutamate receptors (mGluRs), specifically showing activity at mGluR5 and potentially mGluR1 subtypes [, , , , ]. Upon binding to these receptors, t-ADA initiates a signaling cascade that primarily involves the stimulation of phosphoinositide hydrolysis [, ]. This leads to the activation of downstream signaling pathways, ultimately influencing neuronal excitability and synaptic plasticity [, , , ].

Q2: How does t-ADA affect long-term potentiation (LTP)?

A3: Studies using t-ADA have provided evidence for the involvement of mGluRs in LTP. In rat hippocampal slices, t-ADA was shown to prolong LTP induced by weak tetanization []. Interestingly, when co-administered with the mGluR antagonist (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG), LTP was attenuated []. Furthermore, t-ADA appears to bypass the typical N-methyl-D-aspartate (NMDA) receptor dependence of LTP induction, suggesting a potential interaction between mGluR and NMDA receptor pathways in synaptic plasticity [, ].

Q3: Does t-ADA offer any neuroprotective effects?

A4: While not directly addressed in the provided papers, some studies suggest that activation of mGluR5, the primary target of t-ADA, might exert neuroprotective effects. For instance, t-ADA was found to protect retinal cells from NMDA-induced excitotoxicity, possibly by reducing glutamate release [, , ].

Q4: Are there any known instances of resistance to t-ADA?

A4: The provided research papers do not discuss resistance mechanisms specific to t-ADA. Further investigation is necessary to understand if and how resistance to t-ADA might develop.

Q5: What are the known toxicological properties of t-ADA?

A5: The available research primarily focuses on the pharmacological characterization of t-ADA. While some studies highlight its potential neuroprotective effects, comprehensive toxicological data, including potential long-term effects, are not extensively discussed.

Q6: What analytical methods are typically employed to study t-ADA?

A7: Common techniques used to investigate t-ADA's effects include electrophysiological recordings to assess neuronal activity, biochemical assays to measure phosphoinositide hydrolysis and cyclic AMP formation, and immunohistochemical analyses to examine receptor expression levels [, , ].

Q7: Are there any computational models available to study t-ADA's interactions?

A7: While the provided literature doesn't delve into specific computational models for t-ADA, its structural similarity to glutamate makes it amenable to computational chemistry approaches. Molecular docking and molecular dynamics simulations could be utilized to further explore its interactions with mGluRs and potentially guide the development of novel mGluR ligands.

Q8: What is the historical context of t-ADA research?

A9: Research on t-ADA emerged in the context of understanding the role of mGluRs in various neurological processes. Its discovery as a selective mGluR agonist, particularly for mGluR5, provided a valuable tool to dissect the specific contributions of this receptor subtype [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)

![(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B62804.png)

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)